Butanoic acid--pyridine (1/1)
Description
Structure
2D Structure
Properties
CAS No. |
63012-16-8 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
butanoic acid;pyridine |
InChI |
InChI=1S/C5H5N.C4H8O2/c1-2-4-6-5-3-1;1-2-3-4(5)6/h1-5H;2-3H2,1H3,(H,5,6) |
InChI Key |
FHFJFSSWKDKHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Butanoic Acid–pyridine 1/1 Adducts
Solution-Based Crystallization Techniques
Solution-based crystallization is a common and well-established method for obtaining crystalline solids. This approach involves dissolving the reactants in a suitable solvent and allowing the product to crystallize as the solution becomes supersaturated.
In solvent-assisted synthesis, the choice of solvent is crucial as it can influence the organization of the coformers in the solution and, consequently, the final crystal structure. acs.org The process typically involves grinding the appropriate acid and pyridine (B92270) in a 1:1 molar ratio, sometimes with the addition of a few drops of a solvent like methanol, to initiate the reaction. acs.org The resulting mixture is then dissolved in a selected solvent or a set of solvents, and crystals of the butanoic acid–pyridine (1/1) adduct are obtained through slow evaporation of the solvent. acs.org
The selection of the solvent can be guided by the solubility of both butanoic acid and pyridine. Solvents that facilitate the formation of the desired acid-pyridine heterosynthon are preferred. rsc.org The interaction between a carboxylic acid and a pyridine is a robust and frequently utilized supramolecular synthon in crystal engineering. rsc.orgresearchgate.net
Table 1: Representative Solvents for Solvent-Assisted Synthesis of Acid-Pyridine Adducts
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |
| Ethanol (B145695) | Polar Protic | 78.37 | Good solubility for both carboxylic acids and pyridines. |
| Methanol | Polar Protic | 64.7 | Often used to initiate the reaction by grinding before dissolution. acs.org |
| Acetonitrile | Polar Aprotic | 81.6 | Can promote different hydrogen bonding patterns compared to protic solvents. |
| Water | Polar Protic | 100 | Can be used, but may favor salt formation depending on the pKa values of the acid and base. rsc.org |
This table presents common solvents used for the crystallization of acid-pyridine adducts and their general properties.
Temperature-controlled crystallization relies on the temperature dependence of solubility to induce crystallization. A saturated solution of butanoic acid and pyridine is prepared at an elevated temperature, and then the solution is slowly cooled. As the temperature decreases, the solubility of the adduct decreases, leading to supersaturation and subsequent crystallization. This method allows for better control over the crystal growth rate and can lead to the formation of high-quality single crystals. The rate of cooling is a critical parameter that can affect the size and perfection of the resulting crystals.
Solid-State Synthesis Approaches
Solid-state synthesis methods are performed without the use of a solvent, which can offer environmental and efficiency benefits.
Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state. nih.gov This technique is recognized as a green chemistry tool as it often proceeds without a solvent, leading to reduced waste. nih.gov For the synthesis of the butanoic acid–pyridine (1/1) adduct, equimolar amounts of butanoic acid and pyridine would be combined in a mortar and pestle or a ball mill and ground together. nih.gov The mechanical force initiates the acid-base reaction, leading to the formation of the adduct directly in the solid state. This method is often rapid and can produce high yields of the desired product. rsc.org
Table 2: Comparison of Mechanochemical Synthesis Parameters
| Parameter | Manual Grinding (Mortar and Pestle) | Ball Milling |
| Energy Input | Low to moderate | High |
| Reaction Time | Minutes to hours | Minutes |
| Scalability | Laboratory scale | Scalable to industrial production |
| Control | Less precise | More precise control over frequency and time |
This table provides a general comparison between two common mechanochemical synthesis techniques.
High-pressure crystallization is a technique that utilizes pressure as a thermodynamic variable to influence the crystallization process. mdpi.com Applying high pressure can alter the solubility of the components and the stability of different crystalline phases. mdpi.com This method can be used to obtain novel polymorphs or to enhance the crystallization rate. mdpi.com For the butanoic acid–pyridine (1/1) adduct, a solution of the components could be subjected to high pressure, which can significantly reduce the induction time for nucleation and improve the crystal growth rate. mdpi.com Research on various organic molecules has shown that high pressure can be a powerful tool for exploring new crystalline materials. mdpi.com
Green Chemistry Principles in Adduct Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of the butanoic acid–pyridine (1/1) adduct can incorporate several of these principles.
Solvent-Free Reactions: Mechanochemical synthesis is a prime example of a green approach as it often eliminates the need for solvents, thereby reducing waste and potential environmental impact. nih.govnih.gov
Energy Efficiency: Microwave-assisted synthesis, another green technique, can significantly reduce reaction times from hours to minutes, leading to energy savings. nih.gov While not explicitly detailed for this specific adduct, it is a common method for pyridine derivative synthesis. nih.gov
Atom Economy: The formation of the 1:1 adduct is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the final product.
Use of Safer Solvents: When solution-based methods are necessary, the selection of greener solvents, such as ethanol or water, over more hazardous ones is a key consideration.
By adopting these green chemistry principles, the synthesis of the butanoic acid–pyridine (1/1) adduct can be made more environmentally friendly and sustainable.
Structural Elucidation and Intermolecular Interactions in Butanoic Acid–pyridine 1/1 Adducts
Advanced Crystallographic Analysis
Crystallographic methods provide precise atomic coordinates, allowing for a detailed understanding of the three-dimensional arrangement of the butanoic acid and pyridine (B92270) molecules within the crystal lattice and the specific geometry of the hydrogen bond.
Single-Crystal X-ray Diffraction Studies
Below is a representative table of crystallographic parameters for a similar carboxylic acid-pyridine adduct, illustrating the type of data obtained from a single-crystal X-ray diffraction study.
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0 - 10.0 |
| b (Å) | 10.0 - 20.0 |
| c (Å) | 10.0 - 15.0 |
| β (°) | 90.0 - 110.0 |
| Volume (ų) | 1000 - 1500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.1 - 1.3 |
| Hydrogen Bond (O-H···N) | |
| O···N distance (Å) | 2.6 - 2.8 |
| O-H distance (Å) | ~1.0 |
| H···N distance (Å) | 1.6 - 1.8 |
| O-H···N angle (°) | 170 - 180 |
Note: The values in this table are illustrative and based on data for similar carboxylic acid-pyridine co-crystals.
Neutron Diffraction Analysis of Hydrogen Bonding
Neutron diffraction is particularly advantageous for studying hydrogen bonding because neutrons are scattered by atomic nuclei, allowing for the precise localization of hydrogen atoms, which have very low scattering power for X-rays. yale.edu A neutron diffraction study of the butanoic acid-pyridine (1/1) adduct would provide a more accurate determination of the proton's position within the O-H···N hydrogen bond.
Studies on similar systems have shown that the position of the hydrogen atom can be indicative of the strength of the hydrogen bond. nih.gov In a typical, moderate hydrogen bond, the proton is located closer to the donor oxygen atom. However, in very strong hydrogen bonds, the proton can be found closer to the midpoint between the donor and acceptor atoms, or even be transferred to the acceptor, forming an ionic pair (pyridinium butanoate). Neutron diffraction data can definitively distinguish between these possibilities by providing precise O-H and N-H bond lengths. nih.gov
The table below presents typical hydrogen bond parameters that would be obtained from a neutron diffraction study of a carboxylic acid-pyridine adduct.
| Parameter | Expected Value (Å) |
| O-H bond length | 1.0 - 1.1 |
| H···N distance | 1.5 - 1.7 |
| O···N distance | 2.5 - 2.7 |
| N-H bond length (ionic) | ~1.03 |
Note: These values are based on typical neutron diffraction data for similar compounds.
High-Pressure Crystallography of Butanoic Acid–Pyridine (1/1) Phase Transitions
High-pressure crystallography investigates the effects of pressure on the crystal structure of a material. ed.ac.uk Applying high pressure to the butanoic acid-pyridine (1/1) adduct can induce phase transitions, leading to new crystalline forms with different packing arrangements and potentially altered hydrogen bonding. researchgate.netresearchgate.net
Studies on pyridine and related molecular crystals have shown that pressure can significantly shorten intermolecular distances, strengthening existing hydrogen bonds and favoring more compact packing arrangements. researchgate.netresearchgate.net A phase transition would be identified by a sudden change in the unit cell parameters as a function of pressure. researchgate.net The application of pressure could also induce proton transfer within the hydrogen bond, shifting the equilibrium from a neutral complex to an ionic pair.
The pressure-temperature phase diagram for such a system would map the stability regions of different crystalline phases. While specific experimental data for the butanoic acid-pyridine (1/1) adduct is not available, the general behavior of similar organic co-crystals under pressure suggests that one or more phase transitions would be expected in the GPa range. ed.ac.uk
Spectroscopic Characterization of Intermolecular Interactions
Spectroscopic techniques are invaluable for probing the electronic and vibrational changes that occur upon the formation of the butanoic acid-pyridine adduct, providing direct evidence of the hydrogen bonding interaction.
Infrared (IR) Spectroscopy for Hydrogen Bond Signatures
Infrared spectroscopy is a key method for identifying hydrogen bonding. The formation of the O-H···N hydrogen bond in the butanoic acid-pyridine (1/1) adduct leads to distinct changes in the IR spectrum compared to the individual components.
The most significant indicator is the O-H stretching vibration of the carboxylic acid. In the spectrum of pure butanoic acid, this appears as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded dimers of carboxylic acids. manifoldapp.orgpressbooks.pubspectroscopyonline.com Upon formation of the stronger hydrogen bond with pyridine, this band is expected to shift to lower wavenumbers, often appearing as an extremely broad absorption centered around 2500 cm⁻¹ or even lower, sometimes with sub-peaks due to Fermi resonance. rsc.orgrsc.org
Another important signature is the C=O stretching vibration of the carboxylic acid, which typically appears around 1710 cm⁻¹ for the dimer. manifoldapp.org In the adduct with pyridine, this band may shift to a slightly lower or higher frequency depending on the extent of proton sharing and the resulting changes in the electron distribution within the carboxyl group. rsc.org Additionally, vibrations associated with the pyridine ring can also show small shifts upon hydrogen bond formation.
The following table summarizes the expected key IR absorption bands for the butanoic acid-pyridine (1/1) adduct.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid O-H | Stretching | 2500 - 1900 | Very broad and strong, shifted due to H-bonding |
| Carboxylic Acid C=O | Stretching | 1700 - 1720 | Strong, position sensitive to H-bond strength |
| Pyridine Ring | Ring Vibrations | ~1600, ~1580 | Shifted slightly upon adduct formation |
Note: The exact positions of the bands can vary depending on the sample state (e.g., solution, solid).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Formation Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for confirming the formation of the butanoic acid-pyridine adduct in solution. The formation of the hydrogen bond causes significant changes in the chemical environment of the protons involved, leading to shifts in their resonance frequencies.
The most dramatic effect is observed for the acidic proton of the carboxylic acid. In pure butanoic acid, this proton typically resonates at a high chemical shift, around 10-12 ppm. docbrown.infoazom.com Upon addition of pyridine, the formation of the O-H···N hydrogen bond further deshields this proton, causing its signal to shift downfield to 13-15 ppm or even higher, depending on the solvent and concentration. The signal also often becomes broader due to chemical exchange.
The protons on the pyridine ring, particularly those ortho to the nitrogen atom (α-protons), are also affected. The involvement of the nitrogen's lone pair in the hydrogen bond leads to a deshielding of the adjacent protons, resulting in a downfield shift of their signals. The protons of the alkyl chain of butanoic acid are less affected, but small shifts may still be observed.
The table below shows the anticipated ¹H NMR chemical shifts for the protons in the butanoic acid-pyridine (1/1) adduct in a non-polar solvent like CDCl₃.
| Proton | Typical Chemical Shift (ppm) in Free Molecule | Expected Chemical Shift (ppm) in Adduct |
| Carboxylic Acid O-H | 10 - 12 | 13 - 15 (broad) |
| Pyridine α-H | ~8.6 | > 8.6 |
| Pyridine β,γ-H | 7.2 - 7.7 | Slightly downfield |
| Butanoic Acid α-CH₂ | ~2.4 | Minor shift |
| Butanoic Acid β-CH₂ | ~1.7 | Minor shift |
| Butanoic Acid γ-CH₃ | ~1.0 | Minor shift |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
Analysis of Supramolecular Synthons
Supramolecular synthons are the cornerstone of crystal engineering, allowing for the rational design of crystalline materials with desired physical and chemical properties. nih.gov In the butanoic acid–pyridine (1/1) system, the interaction between the carboxylic acid functional group and the basic nitrogen of the pyridine ring is the primary determinant of the supramolecular assembly.
Carboxylic Acid–Pyridine Hydrogen Bonding Motifs
The most powerful and predictable interaction in acid-base cocrystals, such as the butanoic acid–pyridine adduct, is the hydrogen bond between the carboxylic acid proton and the pyridine nitrogen atom. This interaction forms a highly robust O−H···N supramolecular heterosynthon. asianpubs.orgnih.gov
Analysis of the Cambridge Structural Database (CSD), a vast repository of crystal structures, reveals the remarkable persistence of this motif. In crystal structures that contain both carboxylic acid and pyridine moieties without other competing hydrogen bond donors or acceptors, the COOH···N(aromatic) supramolecular heterosynthon occurs with a frequency of 98%. asianpubs.orgasianpubs.org This high percentage underscores its energetic favorability and reliability in crystal engineering. The formation of this heterosynthon is the primary driving force for the cocrystallization of butanoic acid and pyridine.
The interaction can be classified as a charge-assisted hydrogen bond if proton transfer from the acid to the base occurs, forming a salt, or a neutral hydrogen bond in a cocrystal. The outcome is generally predictable by the difference in pKa (ΔpKa) between the pyridine (pyridinium ion) and the carboxylic acid. rsc.org
| Interaction Type | Description | Key Features | Prevalence (in Acid-Pyridine Systems) |
| Primary Heterosynthon | O−H···N hydrogen bond between the carboxylic acid and pyridine nitrogen. | Strong, directional, and highly predictable. | ~98% when no other strong competitors are present. asianpubs.org |
| Secondary Synthons | C−H···O interactions involving the carbonyl oxygen. | Weaker and less directional; often stabilize the primary motif. | Common, but secondary to the O-H···N bond. |
Competing Hydrogen Bonding and Other Non-Covalent Interactions
While the carboxylic acid–pyridine heterosynthon is dominant, other potential interactions can theoretically compete for influence in the crystal lattice. The most significant of these is the formation of a carboxylic acid homodimer.
In the absence of a suitable hydrogen bond acceptor like pyridine, carboxylic acids typically form centrosymmetric dimers through a pair of O−H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This supramolecular homosynthon is a common feature in the crystal structures of pure carboxylic acids. asianpubs.org However, in a competitive environment with pyridine, the formation of the O−H···N heterosynthon is overwhelmingly favored. asianpubs.orgasianpubs.org The greater basicity of the pyridine nitrogen compared to the carbonyl oxygen of the carboxylic acid makes it a much stronger hydrogen bond acceptor.
C−H···O Interactions: Hydrogen bonds can form between the aromatic C-H bonds of the pyridine ring or the aliphatic C-H bonds of butanoic acid and the carbonyl oxygen of the carboxylic acid. These interactions are generally weaker than the primary O−H···N bond but play a crucial role in consolidating the three-dimensional crystal packing. nih.gov
π-π Stacking: Interactions between the electron clouds of adjacent pyridine rings can occur, although this is often less significant in simple systems compared to those with more extended aromatic structures. researchgate.net
These secondary interactions are subordinate to the primary acid-pyridine hydrogen bond but are vital for achieving a densely packed and stable crystal lattice.
| Interaction | Donor | Acceptor | Nature | Role in Butanoic Acid-Pyridine Adduct |
| Heterosynthon | Carboxylic Acid (O-H) | Pyridine (N) | Primary Hydrogen Bond | Dominant, structure-directing interaction. |
| Homosynthon (Competing) | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Competing Hydrogen Bond | Strongly disfavored in the presence of pyridine. asianpubs.org |
| Secondary Interactions | Pyridine/Butanoic Acid (C-H) | Carboxylic Acid (C=O) | Weak Hydrogen Bond | Stabilizes the overall crystal packing. |
Hierarchy of Supramolecular Synthons in Multicomponent Systems
The predictability of cocrystal formation relies on the concept of a supramolecular synthon hierarchy. This principle posits that in a system with multiple potential interaction sites, the most robust and energetically favorable synthons will form preferentially. The butanoic acid–pyridine system is an excellent illustration of a well-defined hierarchy.
Based on extensive database studies and experimental work, the hierarchy of interactions in systems containing carboxylic acids and pyridines is clear:
Primary Synthon: The O−H···N heterosynthon between the carboxylic acid and pyridine is at the apex of the hierarchy. Its formation is the most critical step in the molecular assembly process. asianpubs.orgasianpubs.org
Secondary Synthons: If available, other hydrogen bond donors and acceptors will form weaker interactions. In this system, C−H···O interactions are the most likely secondary synthons.
This established hierarchy makes the carboxylic acid-pyridine pairing a powerful and reliable tool for crystal engineers. nih.gov The persistence of this primary synthon, even in the presence of other functional groups, demonstrates its utility in designing multicomponent crystals with specific architectures and properties. asianpubs.org
Proton Transfer Phenomena and Equilibrium Dynamics in Butanoic Acid–pyridine 1/1 Systems
Factors Influencing Proton Transfer in Acid–Base Adducts
ΔpKa Rule Revisited for Butanoic Acid–Pyridine (B92270) Interactions
The propensity for proton transfer in acid-base adducts, such as the butanoic acid-pyridine (1/1) system, is often predicted by the ΔpKa rule. This rule correlates the difference in pKa values between the protonated base and the acid (ΔpKa = pKa(pyridinium ion) - pKa(butanoic acid)) with the nature of the resulting solid-state structure. For the butanoic acid-pyridine (1/1) system, the calculated ΔpKa is 0.41 (5.23 - 4.82).
Generally, for carboxylic acid-pyridine complexes, a ΔpKa value greater than 3 typically leads to the formation of a molecular salt through proton transfer, while a ΔpKa value below 0 results in a neutral co-crystal. rsc.org The calculated ΔpKa of 0.41 places the butanoic acid-pyridine (1/1) adduct in the intermediate range (0 < ΔpKa < 3), where either a co-crystal or a molecular salt could be formed. rsc.org However, a definitive characterization of the butanoic acid-pyridine (1/1) adduct as either a co-crystal or a molecular salt is not available in the current body of scientific literature.
Table 1: pKa Values for Butanoic Acid and Pyridinium (B92312) Ion
| Compound | pKa |
| Butanoic Acid | 4.82 nih.govturito.comaskfilo.comreddit.comstudy.com |
| Pyridinium Ion | 5.23 wikipedia.orgumass.edujapprends-autrement.be |
| ΔpKa | 0.41 |
Impact of External Pressure on Co-crystal–Salt Equilibrium
The application of external pressure can significantly influence the equilibrium between the co-crystal and salt forms of an acid-base adduct, in some cases inducing a transition from a co-crystal to a salt. This phenomenon is attributed to the fact that the ionic salt form is often denser and more electrostatically favored at higher pressures. While this is a known principle for related systems, there are currently no specific high-pressure studies on the butanoic acid-pyridine (1/1) adduct to confirm its behavior under such conditions.
Mechanistic Studies of Proton Transfer
Detailed mechanistic studies, often employing techniques such as solid-state NMR spectroscopy or computational modeling, are essential for elucidating the pathway of proton transfer from the carboxylic acid to the pyridine nitrogen. These studies can reveal the energetic barriers and the nature of the transition state involved in the proton transfer process. Unfortunately, a specific mechanistic investigation into the proton transfer within the butanoic acid-pyridine (1/1) system has not been reported in the available literature.
Thermodynamics and Kinetics of Adduct Formation and Protonation
The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) associated with the formation of the butanoic acid-pyridine (1/1) adduct and the subsequent proton transfer are crucial for understanding the stability and spontaneity of these processes. Similarly, kinetic studies would provide insights into the rates of adduct formation and proton transfer. A thorough search of scientific databases did not yield any specific thermodynamic or kinetic data for the butanoic acid-pyridine (1/1) system.
Computational and Theoretical Studies of Butanoic Acid–pyridine 1/1
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the butanoic acid-pyridine complex, focusing on the interactions between the two molecules.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For the butanoic acid-pyridine complex, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), would be employed to optimize the geometry of the complex and calculate its energetic properties biointerfaceresearch.comresearchgate.net. These calculations can determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the complex's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecular stability.
Furthermore, DFT is used to compute thermodynamic properties such as enthalpy and Gibbs free energy changes associated with the formation of the complex from isolated butanoic acid and pyridine (B92270) molecules. This would reveal the thermodynamic stability of the hydrogen-bonded adduct. While studies have been performed on various butanoic acid derivatives and other pyridine-carboxylic acid systems, specific energetic data for the 1:1 complex of butanoic acid and pyridine are not available in the surveyed literature biointerfaceresearch.comresearchgate.net.
Interactive Data Table: Illustrative DFT Parameters for Acid-Pyridine Systems (Hypothetical Data) Note: The following data is illustrative of typical DFT outputs for such a system, as specific experimental or computational results for Butanoic acid--pyridine (1/1) are not available in the cited literature.
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Binding Energy | -45.2 | kJ/mol |
Ab Initio Methods for Interaction Energy Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate way to analyze interaction energies. Methods such as Møller–Plesset perturbation theory (MP2) are commonly used for hydrogen-bonded systems. For the butanoic acid-pyridine complex, MP2 calculations with large basis sets (e.g., aug-cc-pVTZ) would be used to compute the stabilization energy arising from the O-H···N hydrogen bond.
These calculations can dissect the total interaction energy into its constituent parts: electrostatic, exchange, induction, and dispersion forces. This analysis is critical for understanding the fundamental nature of the forces holding the complex together. For example, studies on the interaction of pyridine with water using the MP2/cc-pVQZ level of theory have calculated interaction energies in the range of -1.24 to -2.16 kcal/mol, demonstrating the capability of these methods to quantify weak interactions rsc.org. However, specific interaction energy component data for the butanoic acid-pyridine system have not been published.
Theoretical Vibrational Analysis and Spectroscopic Prediction
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By performing frequency calculations on the optimized geometry of the butanoic acid-pyridine complex using DFT or ab initio methods, a set of vibrational modes and their corresponding frequencies can be obtained researchgate.net.
A key focus of such an analysis would be the vibrational modes associated with the hydrogen bond. The O-H stretching frequency of the carboxylic acid is expected to show a significant red-shift (a shift to lower wavenumber) upon complexation with pyridine, which is a hallmark of strong hydrogen bond formation. The magnitude of this shift correlates with the strength of the hydrogen bond. Similarly, new low-frequency modes corresponding to the intermolecular stretching and bending of the hydrogen bond itself would be predicted. While detailed vibrational analyses have been performed for pyridine, various pyridine-dicarboxylic acids, and other complexes, a specific theoretical vibrational spectrum and analysis for the butanoic acid-pyridine (1/1) complex is not documented in the literature researchgate.netijera.comresearchgate.net.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics of molecular assembly and phase behavior under different conditions.
Simulating Molecular Assembly and Dynamics
MD simulations could be used to model the process of how individual butanoic acid and pyridine molecules associate in a solvent to form the 1:1 complex. By defining a force field that accurately describes the intermolecular forces, simulations can track the trajectories of many molecules over time. This would allow for the observation of the formation of hydrogen bonds and the preferred orientation of the molecules as they assemble.
Such simulations can also reveal the stability and lifetime of the complex in a solution, and how it interacts with solvent molecules. Studies have utilized MD to investigate the complexation of poly-pyridines with aliphatic carboxylic acids for metal extraction and the association of pyridine derivatives with other acids in aqueous solutions iaea.orgnih.gov. These studies highlight the potential of MD to elucidate assembly processes. However, no specific MD simulations detailing the molecular assembly of the butanoic acid-pyridine (1/1) system have been found in the literature.
Investigating Phase Behavior Under Varied Conditions
MD simulations are also a valuable tool for investigating the phase behavior of materials. For the butanoic acid-pyridine system, simulations could be used to predict its behavior at different temperatures and pressures. For example, by simulating a large number of molecules in a simulation box, it might be possible to observe spontaneous crystallization into a solid lattice or to study the properties of the liquid state.
These simulations could help predict crystal structures, melting points, and other bulk properties. While MD has been used to study the dynamics of pyridinium (B92312) salts within crystal lattices and the combustion of pyridine, simulations specifically targeting the phase behavior of the butanoic acid-pyridine (1/1) complex under varied conditions are absent from the scientific literature aip.orgucl.ac.uk.
Machine Learning Approaches in Supramolecular Design
The rational design of supramolecular complexes, such as the 1:1 adduct of butanoic acid and pyridine, has been significantly advanced by the integration of computational and theoretical methods. Among these, machine learning (ML) has emerged as a powerful tool for navigating the complex, non-covalent interactions that govern molecular recognition and assembly. researchgate.net By learning from large datasets of known crystal structures and interaction energies, ML models can predict the outcomes of supramolecular synthesis, thereby accelerating the discovery of new materials with desired properties and reducing the reliance on time-consuming trial-and-error experimentation. acs.orgnih.gov
Predictive Modeling of Adduct Formation and Proton Transfer
The formation of an adduct between a carboxylic acid and a pyridine base is a classic example of supramolecular synthon formation, primarily driven by hydrogen bonding. acs.orgrsc.org A critical and nuanced aspect of this interaction is the position of the proton between the oxygen of the carboxylic acid and the nitrogen of the pyridine. The outcome can range from a neutral hydrogen-bonded co-crystal to a salt formed by complete proton transfer. Predicting this outcome is a significant challenge where machine learning models have demonstrated considerable potential. acs.org
ML models are trained on extensive datasets derived from experimental results and quantum chemical calculations to recognize the complex patterns that determine adduct formation and the extent of proton transfer. researchgate.net These models employ a variety of molecular descriptors as input features to capture the essential electronic and structural characteristics of the interacting molecules. Such descriptors can include electrostatic potentials, hydrogen bond donor and acceptor properties, molecular orbital energies, and topological data. acs.orgnih.gov By analyzing these features, ML algorithms can effectively learn the non-linear relationships that govern the stability and nature of the resulting adduct. nih.gov
Several machine learning algorithms have been successfully applied to predict co-crystal formation and related properties. These include gradient boosting models, which use decision trees to capture complex interactions, as well as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs). nih.govresearchgate.net These models can achieve high accuracy in classifying whether a given pair of molecules will form a stable adduct. acs.org
For the butanoic acid–pyridine system, predictive models focus on features that influence the potential energy surface of the proton transfer coordinate. nih.govarxiv.org Key factors include the donor-acceptor distance (R) and the relative proton affinities of the donor and acceptor groups. nih.gov When the distance between the oxygen and nitrogen atoms is short and their proton affinities are closely matched, the energy barrier for proton transfer becomes low, potentially leading to a shared proton in a strong, low-barrier hydrogen bond. nih.govacs.org ML models can be trained to predict these energetic landscapes, distinguishing between the double-well potential of a co-crystal and the single-well potential of a salt.
Below is a table summarizing common machine learning models and the types of descriptors used for predicting supramolecular adduct formation.
| Machine Learning Model | Typical Molecular Descriptors Used | Predicted Outcome/Property | Reported Accuracy |
| Random Forest (RF) | Molecular orbital energies (HOMO/LUMO), Partial charges, Hydrogen bonding propensities | Co-crystal formation probability | >80% |
| Support Vector Machine (SVM) | Hansen solubility parameters, Molecular shape indices, Electrostatic potential surfaces | Miscibility and adduct formation | High classification accuracy |
| Artificial Neural Network (ANN) | Topological descriptors, Atom-pair distributions, Quantum-chemical properties | Crystal packing and stability | High predictive power for formation |
| Gradient Boosting | Geometric parameters (bond lengths, angles), pKa/pKb values, Charge models | Hydrogen bond strength, Proton transfer likelihood | High accuracy in classifying bond types nih.gov |
This table is a representative summary based on published machine learning approaches in co-crystal prediction. acs.orgresearchgate.net
High-Throughput Screening of Co-former Combinations
High-throughput screening (HTS) is a methodology used to rapidly test a large number of candidates for a specific property. In supramolecular chemistry, it is applied to the discovery of new co-crystals by testing numerous potential co-formers against a target molecule. nih.govnih.gov Traditional HTS is an experimental process that can be resource-intensive and time-consuming. nih.gov Machine learning has revolutionized this field by enabling virtual high-throughput screening, which uses predictive models to analyze vast libraries of potential co-formers computationally before any experiments are conducted. acs.org
The process begins with the creation of a large virtual database of candidate co-formers that could potentially form a stable adduct with a target molecule, such as butanoic acid. For each candidate in this library, a set of relevant molecular descriptors is calculated. These descriptors are then fed into a pre-trained ML model that has learned the principles of co-crystallization from known positive and negative examples. acs.org The model rapidly calculates a score or probability for successful adduct formation for each candidate.
This computational pre-screening allows researchers to rank the entire library of potential co-formers from most to least promising. researchgate.net Only the highest-scoring candidates are then selected for experimental validation, drastically reducing the number of physical experiments required and focusing laboratory resources on the most viable options. nih.gov This approach not only accelerates the discovery of new supramolecular materials but also allows for the screening of a much wider and more diverse range of chemical structures than would be feasible with experimental HTS alone.
The following table provides a conceptual example of a virtual high-throughput screening output for identifying potential co-formers for butanoic acid.
| Candidate Co-former | Key Descriptor 1 (e.g., pKa) | Key Descriptor 2 (e.g., H-Bond Acceptor Strength) | ML Prediction Score (Probability of Adduct Formation) | Experimental Priority |
| Pyridine | 5.25 | 0.95 | 0.92 | High |
| 4-Methylpyridine | 6.02 | 0.97 | 0.94 | High |
| 2,6-Lutidine | 6.64 | 0.88 (Sterically hindered) | 0.65 | Medium |
| Aniline | 4.63 | 0.75 | 0.55 | Low |
| Benzene | N/A | 0.10 | 0.05 | Very Low |
This table is illustrative. Actual prediction scores would be generated by a specific, trained machine learning model.
By leveraging predictive modeling and virtual screening, machine learning provides a powerful, efficient, and cost-effective strategy for the rational design and discovery of novel supramolecular adducts like butanoic acid–pyridine (1/1).
Supramolecular Assembly and Material Applications of Butanoic Acid–pyridine 1/1 Analogs
Supramolecular Gels and Hierarchical Assemblies
Low-molecular-weight gelators (LMWGs) are a class of molecules that can self-assemble in a solvent to form three-dimensional fibrous networks, immobilizing the solvent and creating a gel. nih.govnih.gov The formation of these supramolecular gels is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
Derivatives and analogs of the carboxylic acid-pyridine system, such as pyridyl amides, are effective LMWGs. nih.gov For instance, N-(4-pyridyl)isonicotinamide, an analog, demonstrates the ability to form hydrogels at very low concentrations. The self-assembly process is primarily guided by N—H∙∙∙N hydrogen bonding, which dictates the aggregation of molecules into fibrils. nih.gov The nature and position of functional groups play a critical role in tuning the gelation properties. Modifying the pyridyl group to a pyridyl-N-oxide, for example, can alter hydrophilic interactions, which may hinder gel formation at low concentrations but can result in hydrogels that are thermally and mechanically more stable. nih.gov
The hierarchical assembly of these systems is not limited to gel formation. Studies using scanning tunneling microscopy have shown that low-symmetry aromatic carboxylic acids can self-assemble into dimeric building blocks. researchgate.net The introduction of pyridine (B92270) derivatives can regulate these assemblies, breaking the initial dimers and reforming the structure into new arrangements like zigzag lines or honeycomb networks. researchgate.net This demonstrates that pyridine molecules can act as modulators for the self-assembly of carboxylic acids, enabling the construction of various supramolecular nanostructures. researchgate.net
Table 1: Examples of Pyridine-Carboxylic Acid Analog Systems in Supramolecular Assembly
| System Components | Type of Assembly | Key Interactions | Reference Finding |
|---|---|---|---|
| N-(4-pyridyl)isonicotinamide (4PINA) | Hydrogel | N—H∙∙∙N Hydrogen Bonding | Forms hydrogels at low concentrations (0.37 wt%). nih.gov |
| Pyridyl-N-oxide Amides | Hydrogel | N—H∙∙∙O Hydrogen Bonding, Hydrophilic Interactions | Can form thermally and mechanically stable gels. nih.gov |
| Low-Symmetric Aromatic Carboxylic Acid + Pyridine Derivatives | 2D Nanostructures (Dimers, Zigzag lines, Honeycomb networks) | Carboxyl-Carboxyl and Carboxyl-Pyridine Hydrogen Bonding | Pyridine derivatives regulate the self-assembly of the carboxylic acid. researchgate.net |
Role in Modulating Materials Properties (General Academic Context)
The strategy of co-crystallization, which involves combining two or more different molecules in a crystalline lattice, is widely employed to create functional organic materials with tailored properties. rsc.org The carboxylic acid–pyridine supramolecular heterosynthon is one of the most reliable and predictable interactions used in this "crystal engineering" approach. acs.orgacs.org This robust hydrogen bond is formed in nearly 98% of cases when competing hydrogen bond donors and acceptors are absent. acs.org
By forming co-crystals, it is possible to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability, without altering the chemical structure of the drug molecule itself. nih.govnih.gov For example, co-crystals of the anti-tuberculosis drug ethionamide (B1671405) with dicarboxylic acids are held together by the acid-pyridine heterosynthon, which influences the final structure and properties of the material. nih.gov
The utility of this interaction extends beyond pharmaceuticals to the fabrication of novel functional materials. The predictable nature of the acid-pyridine linkage allows for the rational design of multi-component crystalline solids with specific architectures. nih.gov This approach has been used to develop materials for applications ranging from organic electronics to porous frameworks. The strength and directionality of the hydrogen bond provide control over the molecular assembly, enabling the construction of materials with desired functions.
pH-Responsive Behavior of Carboxylic Acid–Pyridine Systems
Systems based on carboxylic acid–pyridine interactions often exhibit stimuli-responsive behavior, particularly to changes in pH. This responsiveness is rooted in the acid-base nature of the two components and the potential for proton transfer between them. ugd.edu.mk The outcome of the interaction—whether it forms a neutral co-crystal or an ionic molecular salt—can be predicted by the difference in the pKa values of the components (ΔpKa = pKa(protonated base) – pKa(acid)). rsc.orgrsc.org
Co-crystal Formation: When the ΔpKa is low (typically < 0), proton transfer is unlikely, and the components are linked by a neutral O—H∙∙∙N hydrogen bond. ugd.edu.mkrsc.org
Molecular Salt Formation: When the ΔpKa is high (typically > 3), a proton is completely transferred from the carboxylic acid to the pyridine nitrogen. rsc.orgrsc.org This results in the formation of a molecular salt characterized by a charge-assisted N⁺—H∙∙∙O⁻ hydrogen bond. ugd.edu.mk
Intermediate Zone: In the range between these values (0 < ΔpKa < 3), both co-crystals and salts can potentially form. rsc.org
This proton transfer equilibrium is the basis for pH-responsiveness. By altering the pH of the surrounding environment, the protonation state of the pyridine and carboxylic acid can be controlled. For example, pyridine-functionalized surfaces can be "switched" from a neutral state to a positively charged state by lowering the pH. acs.org In a low pH (acidic) environment, the pyridine nitrogen becomes protonated, creating a positive charge. This change can be reversed by increasing the pH. acs.org This reversible switching has been harnessed in supramolecular networks where hydrogen bonds between carboxylic acid and pyridine groups can be disrupted by the introduction of an acid, leading to changes in the material's physical properties. acs.org Such pH-responsive materials are being explored for applications in drug delivery and tissue engineering, where a change in the local pH environment can trigger a desired response. nih.gov
Table 2: The ΔpKa Rule and Proton Transfer in Carboxylic Acid-Pyridine Systems
| ΔpKa Range | Proton Transfer | Resulting Species | Dominant H-Bond Type |
|---|---|---|---|
| < 0 | No transfer | Co-crystal (Neutral) | O—H∙∙∙N |
| > 3 | Complete transfer | Molecular Salt (Ionic) | N⁺—H∙∙∙O⁻ |
| 0 to 3 | Ambiguous | Co-crystal or Molecular Salt | Either |
Catalytic Applications in Organic Synthesis (General Academic Context)
The unique electronic and structural features of pyridine carboxylic acids and their complexes make them suitable for applications in catalysis. The pyridine ring can act as a Lewis base and engage in π-stacking interactions, while the carboxylic acid group can act as a Brønsted acid and a hydrogen bond donor. nih.gov This bifunctional nature is advantageous in organocatalysis.
Pyridine-2-carboxylic acid, for instance, has been successfully employed as an efficient, recyclable organocatalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org The catalyst facilitates the reaction, leading to excellent product yields under mild conditions. The presence of both the acidic carboxyl group and the basic nitrogen atom within the same molecule is believed to be key to its catalytic activity.
Furthermore, pyridine-carboxylic acid derivatives are widely used as organic linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org These materials, which consist of metal ions or clusters connected by organic ligands, can possess porous structures and high surface areas. The pyridine and carboxylate groups of the linker can coordinate to metal centers, creating a stable framework. acs.orgnih.gov These frameworks often exhibit catalytic activity, with the metal nodes acting as Lewis acid sites and the organic linkers potentially participating in the catalytic cycle.
Advanced Concepts and Future Research Directions
Polymorphism and Pseudopolymorphism in Butanoic Acid–Pyridine (B92270) (1/1) Adducts
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical area of study in materials science and pharmaceuticals. researchgate.net For the butanoic acid–pyridine (1/1) adduct, polymorphism would manifest as different crystal packing arrangements of the same 1:1 molecular complex, potentially leading to variations in physical properties such as melting point, solubility, and stability.
While the belief once existed that polymorphism is less pronounced in cocrystals compared to single-component crystals, recent research has shown a significant number of polymorphic cocrystals. researchgate.net The formation of different polymorphs in carboxylic acid-pyridine systems can be influenced by subtle changes in experimental conditions, such as the choice of crystallization solvent. researchgate.net These different forms arise from competition between various intermolecular interactions, primarily the robust hydrogen bond between the carboxylic acid and the pyridine nitrogen. acs.org In related systems, different combinations of hydrogen bond donors and acceptors have been shown to be responsible for the formation of polymorphs. researchgate.netacs.orgfigshare.com
Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. For the butanoic acid-pyridine system, crystallization from different solvents could potentially lead to the formation of pseudopolymorphs. For instance, a methanol solvate of a (2,4-dihydroxybenzoic acid)·(nicotinamide) cocrystal has been reported. researchgate.netacs.org The study of polymorphism and pseudopolymorphism in the butanoic acid-pyridine (1/1) adduct is a promising direction for discovering new solid forms with potentially enhanced properties.
Table 1: Factors Influencing Polymorphism in Carboxylic Acid-Pyridine Cocrystals
| Factor | Description | Potential Impact on Butanoic Acid-Pyridine (1/1) |
|---|---|---|
| Crystallization Solvent | The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form is favored. | Using solvents like ethanol (B145695), methanol, or water could lead to different polymorphs or pseudopolymorphs (solvates). researchgate.net |
| Temperature | Temperature can affect the kinetics and thermodynamics of crystal nucleation and growth, leading to different forms. | A thermodynamic transition between polymorphs may occur at a specific temperature. researchgate.net |
| Grinding/Mechanochemistry | Mechanical stress can induce phase transformations between polymorphic forms. | Different milling conditions could yield various polymorphs of the adduct. researchgate.net |
| Presence of Impurities | Impurities can act as templates or inhibitors for the growth of specific polymorphs. | Trace amounts of other substances could influence the crystalline outcome. |
Chiral Interactions and Enantioselective Recognition in Related Systems
While butanoic acid and pyridine are themselves achiral, the principles of chiral interactions and enantioselective recognition are highly relevant when considering derivatives or more complex systems involving this fundamental adduct. Chiral derivatives of pyridine carboxylic acids are significant in medicinal chemistry and materials science. mdpi.comresearchgate.netnih.gov The synthesis of chiral linear and macrocyclic bridged pyridines has been accomplished starting from pyridine-2,6-dicarbonyl dichloride. mdpi.comresearchgate.netnih.gov
Enantioselective recognition relies on the three-dimensional arrangement of molecules. In the context of systems related to butanoic acid-pyridine, this could involve:
Chiral Co-formers: Using a chiral carboxylic acid or a chiral pyridine derivative to form a diastereomeric complex with an enantiomeric guest molecule.
Chiral Solvents or Additives: Crystallizing the adduct in the presence of a chiral solvent or additive that can interact selectively with one enantiomer of a chiral guest.
Recent advancements have focused on the catalytic dearomatization of pyridinium (B92312) salts to construct chiral N-heterocycles, demonstrating the importance of chirality in pyridine chemistry. acs.org These studies often employ chiral ligands in combination with metal catalysts to achieve high enantioselectivity. acs.org The insights gained from these related systems provide a roadmap for designing experiments to explore enantioselective recognition using the butanoic acid-pyridine scaffold, potentially by introducing chiral functional groups onto either component.
Real-time Monitoring of Adduct Formation and Phase Transitions
Understanding the kinetics of adduct formation and the dynamics of phase transitions is crucial for controlling the solid-state outcome of the butanoic acid-pyridine (1/1) system. Real-time monitoring techniques allow for the in-situ investigation of these processes, providing valuable mechanistic insights.
Hot-Stage Microscopy (HSM) is a powerful visual technique for studying thermal events. researchgate.net It can be used to observe the melting behavior of the individual components and the formation of the cocrystal at the interface. researchgate.net For the butanoic acid-pyridine system, HSM could be used to determine the eutectic melting points and the melting point of the adduct itself. This method provides a visual understanding of phase transitions that occur upon heating. researchgate.net
Differential Scanning Calorimetry (DSC) is another key thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. DSC can be used to identify melting points, crystallization events, and solid-solid phase transitions between polymorphs. researchgate.net For the butanoic acid-pyridine adduct, DSC would be instrumental in constructing a phase diagram and determining the thermodynamic relationship between any discovered polymorphs.
Other spectroscopic techniques, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, can also be adapted for real-time monitoring of cocrystal formation, often by tracking shifts in vibrational modes associated with the key hydrogen bonding interactions.
Integration of Experimental and Computational Methodologies
The synergy between experimental and computational methods provides a deeper understanding of the structural landscape and properties of molecular adducts like butanoic acid–pyridine (1/1). rsc.org Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this field. biointerfaceresearch.comresearchgate.net
Computational approaches can be used to:
Predict Crystal Structures: Crystal energy landscapes can be computed to predict the most stable hypothetical crystal structures, guiding experimental efforts to find new polymorphs. researchgate.net
Analyze Intermolecular Interactions: The strength and nature of hydrogen bonds and other non-covalent interactions can be quantified. acs.org DFT calculations have shown that the carboxylic acid···pyridine hydrogen bond is a particularly strong and useful interaction in cocrystallization. acs.org
Simulate Spectroscopic Data: Theoretical calculations of vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra. semanticscholar.org
Determine Physicochemical Properties: Properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and reactivity descriptors can be calculated to understand the electronic characteristics of the adduct. biointerfaceresearch.comresearchgate.net
Experimental techniques like single-crystal X-ray diffraction provide the definitive crystal structure, which can then be used to validate and refine computational models. rsc.org This integrated approach allows for a comprehensive exploration of the structure-property relationships in the butanoic acid-pyridine system, from the molecular level to the bulk material. researchgate.net
Table 2: Complementary Experimental and Computational Techniques
| Experimental Technique | Information Provided | Computational Method | Complementary Information |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Precise molecular geometry and crystal packing | DFT Geometry Optimization | Gas-phase optimized structure, bond energies |
| Powder X-ray Diffraction | Fingerprint of crystalline phases | Crystal Structure Prediction | Possible polymorphs and their relative stabilities |
| FTIR/Raman Spectroscopy | Vibrational modes, hydrogen bond formation | Vibrational Frequency Calculation | Assignment of experimental peaks to specific molecular motions |
| Differential Scanning Calorimetry | Thermal transitions (melting, phase changes) | Lattice Energy Calculations | Relative energies of different polymorphic forms |
Exploration of Butanoic Acid–Pyridine (1/1) within Broader Chemical Landscapes
The butanoic acid–pyridine (1/1) adduct, formed through a robust acid-pyridine synthon, serves as a model system for understanding more complex chemical structures and their applications. acs.org The principles governing its formation are applicable to a wide range of chemical landscapes.
In materials science , pyridine derivatives are used in the synthesis of polymers and functional materials. nih.gov The formation of adducts with carboxylic acids can influence properties like solubility and processability. The pyridine ring's ability to participate in π-π stacking and hydrogen bonding makes it a valuable component in designing materials with specific electronic or optical properties. nih.gov
In medicinal chemistry , both pyridine and butanoic acid moieties are found in numerous biologically active compounds. nih.govnih.govmdpi.com Butanoic acid is known for its role as a short-chain fatty acid with various biological functions. biointerfaceresearch.com Pyridine derivatives exhibit a wide spectrum of activities, including antimicrobial and antiviral properties. mdpi.com Understanding the formation and stability of adducts like butanoic acid-pyridine can provide insights into drug-excipient interactions and the design of new pharmaceutical cocrystals. The offensive odor of butanoic acid is also a consideration in environments like livestock farming. mdpi.com
The study of the simple butanoic acid–pyridine (1/1) adduct thus provides fundamental knowledge that can be extrapolated to more complex and functional chemical systems.
Q & A
Q. How can researchers determine the purity and stoichiometry of the Butanoic acid–pyridine (1/1) co-crystal?
To confirm purity and stoichiometry, employ a combination of analytical techniques:
- Elemental analysis (CHNS/O) to verify elemental composition and molar ratios.
- Thermogravimetric analysis (TGA) to assess thermal stability and confirm the absence of solvent residues or decomposition products.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to identify proton environments and quantify molar ratios .
- Single-crystal X-ray diffraction (SCXRD) to unambiguously resolve the crystal structure and stoichiometry.
For reproducibility, document all procedures in detail, including calibration standards and instrument parameters, and cross-reference with literature protocols .
Q. What spectroscopic techniques are optimal for characterizing hydrogen bonding in Butanoic acid–pyridine (1/1)?
- Infrared (IR) spectroscopy : Analyze O–H (butanoic acid) and N–H (pyridine) stretching frequencies to identify hydrogen-bonding interactions. Compare shifts with reference spectra of isolated components .
- Solid-state NMR : Use ¹⁵N or ¹³C cross-polarization magic-angle spinning (CP/MAS) to probe hydrogen-bonding networks and molecular dynamics in the crystalline phase .
- Raman spectroscopy : Detect low-frequency vibrational modes (< 200 cm⁻¹) to study lattice vibrations and intermolecular interactions.
Ensure consistency by replicating measurements under controlled humidity and temperature conditions to minimize environmental artifacts .
Advanced Research Questions
Q. How can contradictions in reported hydrogen-bonding patterns of Butanoic acid–pyridine (1/1) across studies be resolved?
Contradictions may arise from variations in crystallization conditions (solvent, temperature) or analytical methodologies. To address this:
- Systematic replication : Reproduce experiments using identical solvents (e.g., ethanol vs. dichloromethane) and cooling rates to isolate crystallization variables .
- Multivariate analysis : Apply principal component analysis (PCA) to spectroscopic datasets to identify outliers or technique-specific biases .
- Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra of hypothesized bonding configurations .
Document discrepancies in supplementary materials, including raw data and error margins, to facilitate peer review .
Q. What methodological considerations are critical for computational modeling of Butanoic acid–pyridine (1/1) interactions?
- Software selection : Use quantum chemistry packages (e.g., Gaussian, ORCA) with dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak intermolecular forces .
- Basis sets : Employ polarized triple-zeta basis sets (e.g., def2-TZVP) for accurate electron density modeling.
- Validation : Benchmark calculated interaction energies against experimental thermodynamic data (e.g., enthalpy of sublimation from TGA/DSC).
- Dynamic behavior : Perform molecular dynamics (MD) simulations to assess temperature-dependent conformational changes .
Include convergence criteria and grid settings in methodology sections to ensure reproducibility .
Q. How should researchers design experiments to study the thermal stability of Butanoic acid–pyridine (1/1) under varying atmospheric conditions?
- Controlled atmosphere TGA/DSC : Conduct experiments under inert (N₂), oxidative (O₂), and humidified atmospheres to evaluate decomposition pathways.
- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energies for degradation steps .
- In-situ characterization : Pair with variable-temperature XRD or FTIR to correlate structural changes with mass loss events.
- Statistical design : Use a factorial design to test interactions between temperature, humidity, and pressure .
Report confidence intervals for kinetic parameters and provide raw DSC curves in supplementary data .
Methodological Best Practices
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental sections, including explicit reagent grades, instrument models, and data processing workflows .
- Data contradiction resolution : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis testing and isolate confounding variables .
- Ethical reporting : Disclose batch-to-batch variability in synthesis (e.g., HPLC purity ±2%) and its impact on experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
